N-(Furan-2-ylmethyl)-2-((2-phenoxyethyl)thio)acetamide
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Overview
Description
N-(Furan-2-ylmethyl)-2-((2-phenoxyethyl)thio)acetamide is an organic compound that belongs to the class of acetamides. It features a furan ring, a phenoxyethyl group, and a thioether linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-2-((2-phenoxyethyl)thio)acetamide typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting a furan-2-ylmethyl halide with a phenoxyethyl thiol in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide formation: The resulting thioether can then be reacted with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(Furan-2-ylmethyl)-2-((2-phenoxyethyl)thio)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-2-((2-phenoxyethyl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and phenoxyethyl groups could play a role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-2-(phenylthio)acetamide: Similar structure but with a phenyl group instead of a phenoxyethyl group.
N-(Furan-2-ylmethyl)-2-((2-methoxyethyl)thio)acetamide: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.
Uniqueness
N-(Furan-2-ylmethyl)-2-((2-phenoxyethyl)thio)acetamide is unique due to the presence of both the furan ring and the phenoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H17NO3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-phenoxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C15H17NO3S/c17-15(16-11-14-7-4-8-18-14)12-20-10-9-19-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,16,17) |
InChI Key |
NTCHQYIRFIIWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCSCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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